molecular formula C11H8F3NO2 B3040915 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile CAS No. 252895-09-3

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile

Cat. No.: B3040915
CAS No.: 252895-09-3
M. Wt: 243.18 g/mol
InChI Key: FVKDTUICIGLDHJ-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is a chemical compound with the molecular formula C11H8F3NO2 and a molecular weight of 243.18 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a benzoylacetonitrile moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzoylacetonitrile and the trifluoroethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoylacetonitriles with various nucleophiles.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with hydrophobic pockets of target proteins. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethoxy)benzoylacetonitrile is unique due to the presence of both the trifluoroethoxy and benzoylacetonitrile moieties, which confer distinct chemical reactivity and biological activity. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the benzoylacetonitrile moiety provides a versatile platform for further chemical modifications .

Properties

IUPAC Name

3-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-17-9-3-1-8(2-4-9)10(16)5-6-15/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKDTUICIGLDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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